N-Acetyl-S-propyl-L-cysteine
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl-S-propyl-L-cysteine and its derivatives involves a series of chemical reactions. For example, the synthesis of N-Acetyl-S-(3-coumarinyl)-cysteine methyl ester, a related compound, comprises the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester (Eisenbrand, Otteneder, & Tang, 2003). These synthesis methods can provide insights into the synthesis of N-Acetyl-S-propyl-L-cysteine.
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-cysteine, a related compound, has been determined using single crystal X-ray diffraction analysis, revealing its planar nature and hydrogen bonding potential (Lee & Suh, 1980). These structural characteristics may also be relevant to N-Acetyl-S-propyl-L-cysteine, highlighting the importance of its molecular conformation and interaction capabilities.
Chemical Reactions and Properties
N-Acetyl-S-propyl-L-cysteine may undergo various chemical reactions due to its functional groups. For instance, the acetyl group can be involved in acetylation reactions, and the propyl group may participate in hydrophobic interactions. Studies on related compounds, such as the enzymatic N-acetylation of cysteine analogs, can provide insights into the potential chemical reactions of N-Acetyl-S-propyl-L-cysteine (Tanaka & Soda, 1974).
Scientific Research Applications
Inflammatory Response : A study found that long-term low-dose N-acetyl-L-cysteine treatment can increase proinflammatory cytokine expression in macrophages stimulated with lipopolysaccharides (LPS) by enhancing kinase phosphorylation (Ohnishi et al., 2014).
Lifespan and Stress Resistance : N-acetyl-L-cysteine supplementation has been shown to extend lifespan and increase resistance to environmental stressors in the model organism Caenorhabditis elegans, potentially due to an increase in stress-responsive gene expression (Oh, Park, & Park, 2015).
Mercapturic Acid Biosynthesis : Cysteine S-conjugate N-acetyltransferase, identified in rat kidney microsomes, is involved in the final step of mercapturic acid biosynthesis, with its efficiency varying based on the lipophilicity of the sulfur substituent (Duffel & Jakoby, 1982).
Clinical Applications : N-acetylcysteine has diverse clinical applications, including prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, treatment of influenza virus, and treatment of infertility (Millea, 2009).
Antioxidant and Cytoprotective Effects : N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production, which mediates its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
Metal Poisoning Treatment : N-acetyl cysteine effectively reduces oxidative stress, lipid peroxidation, and DNA damage induced by methylmercury, suggesting its potential as a therapeutic agent against methylmercury poisoning (Joshi et al., 2014).
Endometriosis Treatment : N-acetyl-L-cysteine shows potential in treating endometriosis by regulating gene expression and protein activity, leading to decreased proliferation and a less invasive phenotype (Pittaluga et al., 2010).
Neurodegenerative Disease Treatment : N-acetyl cysteine demonstrates potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, with minimal observed side effects (Tardiolo, Bramanti, & Mazzon, 2018).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162602 | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-propyl-L-cysteine | |
CAS RN |
14402-54-1 | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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